1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Overview
Description
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione is a complex organic compound with the molecular formula C11H4Cl6O2 and a molecular weight of 380.871 g/mol This compound is known for its unique structure, which includes multiple chlorine atoms and a methanonaphthalene core
Preparation Methods
The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione typically involves multiple steps, including chlorination and cyclization reactions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and specific catalysts to achieve the desired structure . Industrial production methods may include large-scale chlorination processes and purification steps to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the alteration of the compound’s structure.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: Researchers study its effects on biological systems to understand its potential toxicity and environmental impact.
Medicine: The compound’s structure and reactivity make it a candidate for developing new pharmaceuticals or studying drug interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms and methanonaphthalene core allow it to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione can be compared with other similar compounds, such as:
- 1,2,3,4,10,10-Hexachloro-6,7-Epoxy-1,4,4a,5,6,7,8,8a-Octahydro-1,4-endo-exo-5,8-Dimethanonaphthalene
- 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-Octahydro-2,7:3,6-Dimethanonaphth(2,3-b)oxirene
These compounds share similar chlorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the methanonaphthalene core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQWHIOPRSWUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281622 | |
Record name | MLS002638858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-92-6 | |
Record name | NSC49583 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638858 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,9,9-HEXACHLORO-1,4,4A,8A-TETRAHYDRO-1,4-METHANONAPHTHALENE-5,8-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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